1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
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Overview
Description
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridazine ring, and a phenylurea moiety
Scientific Research Applications
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with aniline derivatives. The final step involves the formation of the phenylurea moiety through a reaction with isocyanates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea: Similar structure but with a methyl group on the phenyl ring.
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Contains a thioacetohydrazide moiety instead of phenylurea.
Uniqueness
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea is unique due to its specific combination of pyrazole, pyridazine, and phenylurea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-phenyl-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O/c28-20(23-15-5-2-1-3-6-15)24-17-9-7-16(8-10-17)22-18-11-12-19(26-25-18)27-14-4-13-21-27/h1-14H,(H,22,25)(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDVOBWBPNUWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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